
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conformations and Self-association Analysis
The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the behavior of sulfonamide compounds in different environments. The research demonstrates that this compound forms cyclic dimers in inert solvents due to hydrogen bonding between the NH and C=O groups. In a crystalline state, chain associates are more likely to form, suggesting a versatile self-association behavior depending on the medium. The compound's carbonyl group is protonated only by very strong acids, while weaker acids lead to the formation of solvate H-complexes at various functional groups. This study is relevant for understanding the self-association and hydrogen bonding topologies of similar sulfonamide compounds .
Synthesis Analysis
The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved through a Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. The high yield of the reaction and the full characterization of the compound using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, highlight the efficiency and reliability of this synthetic approach. This method could potentially be adapted for the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, although the specific details of such a synthesis are not provided in the data .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their chemical properties and reactivity. While the provided data does not directly discuss the molecular structure of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, it does offer insights into related compounds. For instance, the use of IR, NMR, and Mass spectrometry in the characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide suggests that similar analytical techniques could be employed to deduce the molecular structure of the compound .
Chemical Reactions Analysis
The oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides and the subsequent formation of aminoxyl radicals indicate that sulfonamide compounds can participate in redox reactions, leading to the generation of radical species. The presence of the –SO2– group does not hinder the interaction of the unpaired electron with nearby atoms, which is an important consideration for the reactivity of sulfonamides. This could imply that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide may also form radicals under similar oxidative conditions, affecting its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure and the functional groups present. The self-association behavior and the ability to form hydrogen bonds, as seen in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, suggest that similar sulfonamides could exhibit unique solubility and interaction characteristics in different solvents. The reactivity towards acids and the formation of solvate H-complexes are also indicative of the acid-base properties of these compounds. These aspects are essential for understanding the behavior of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide in various chemical contexts .
科学的研究の応用
Synthesis and Photophysical Properties
Research has explored the synthesis and photophysical properties of compounds related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, highlighting their potential in fluorescence-based applications. For instance, compounds synthesized by condensation of hydroxy- and methanesulfonamidoterephthalic acids with 2-aminophenols have shown excited state intramolecular proton-transfer fluorescence, with quantum yields up to 0.48 and emission peaks between 492-517 nm, making them of interest as wavelength shifters in scintillating detecting media for ionizing radiation (Kauffman & Bajwa, 1993).
Organic Synthesis and Fluorination
Studies have also focused on the role of such compounds in organic synthesis and fluorination processes. The fluorination of dibenzofuran, diphenylether, and biphenyl using N-F type reagents has been investigated, revealing insights into the regioselectivity and yields of fluorinated products, which could influence the synthesis of fluorinated organic molecules (Zupan, Iskra, & Stavber, 1996).
Chemical Transformations and Reactivity
Another area of research has delved into chemical transformations and reactivity, such as the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide. This process involves a radical mechanism that includes intramolecular 5-exo-cyclization, illustrating the compound's potential in facilitating complex chemical transformations (An, Zheng, & Wu, 2014).
Fluorinated Material Development
Research has also pointed to the potential use of related compounds in the development of fluorinated materials. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol through reaction with phenol and hexafluoroacetone suggests the possibility of using such compounds in synthesizing organic fluoro-containing polymers, which have applications in various high-performance materials (Li, Shen, & Zhang, 2015).
Theoretical Studies on Molecular Structure
Additionally, theoretical studies have been conducted to understand the molecular structure and gas-phase acidity of biologically active sulfonamides, providing insights into the electronic properties and reactivity of sulfonamide-based compounds. This research contributes to a deeper understanding of the fundamental chemistry underlying compounds like N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide and their potential applications (Remko, 2003).
特性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRXKFJLGIFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)
![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)
![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
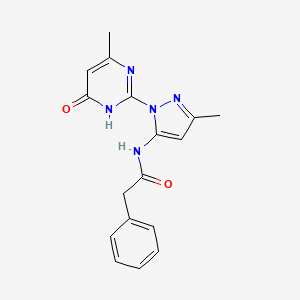
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)
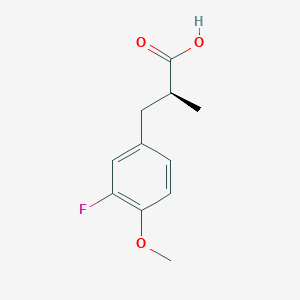
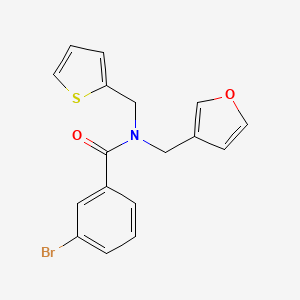
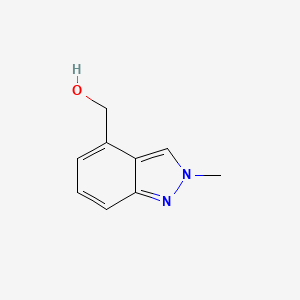
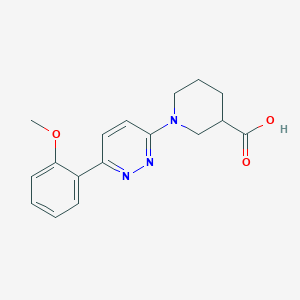
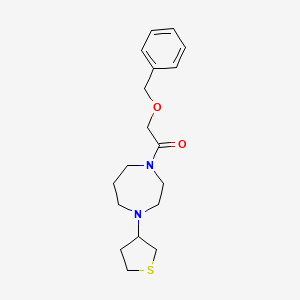
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)
